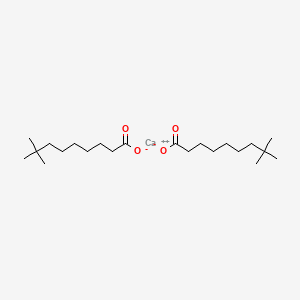
(+)-(3R)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol is a complex organic compound that belongs to the class of sesquiterpene alcohols This compound is known for its unique structure, which includes a hydroxy group and a phenyl group attached to a heptenyl chain, as well as a benzenediol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of (3R,6E)-nerolidol as a key intermediate. The process includes:
Hydroxylation: Introduction of a hydroxy group at the 3-position of the heptenyl chain.
Phenylation: Addition of a phenyl group to the 7-position of the heptenyl chain.
Benzenediol Formation: Formation of the benzenediol moiety through a series of reactions involving aromatic compounds.
The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Temperature control and pH adjustments are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted aromatic compounds .
Applications De Recherche Scientifique
4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can influence various biological processes, including oxidative stress response and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,6E)-nerolidol: A stereoisomer with similar structural features but different biological activity.
(3R,6E)-nerolidol: An intermediate in the synthesis of the target compound, with distinct chemical properties.
Linalool: A related sesquiterpene alcohol with different functional groups and applications
Uniqueness
4-((3R,6E)-3-Hydroxy-7-phenyl-6-hepten-1-yl)-1,2-benzenediol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
158697-56-4 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-[(E,3R)-3-hydroxy-7-phenylhept-6-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C19H22O3/c20-17(9-5-4-8-15-6-2-1-3-7-15)12-10-16-11-13-18(21)19(22)14-16/h1-4,6-8,11,13-14,17,20-22H,5,9-10,12H2/b8-4+/t17-/m1/s1 |
Clé InChI |
OELWYQGRQUQQPD-IOMDMTNGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CC[C@H](CCC2=CC(=C(C=C2)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CCCC(CCC2=CC(=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


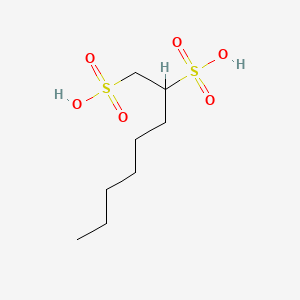
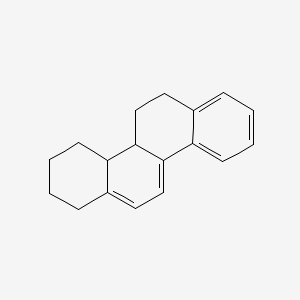
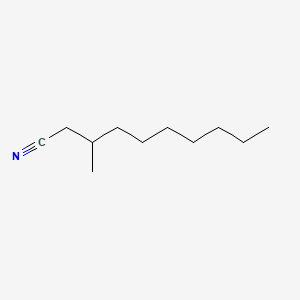
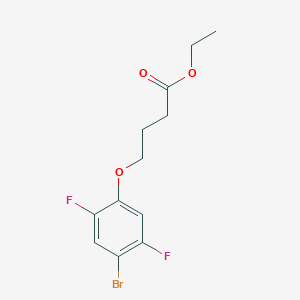
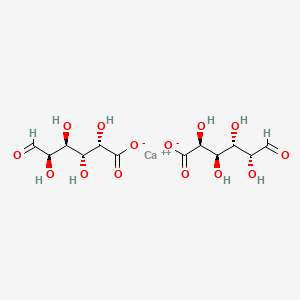
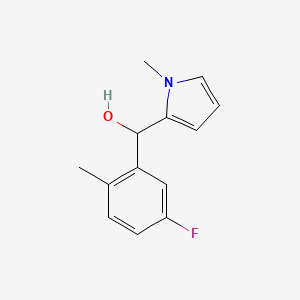



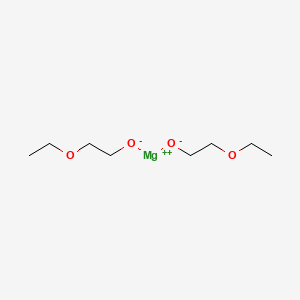

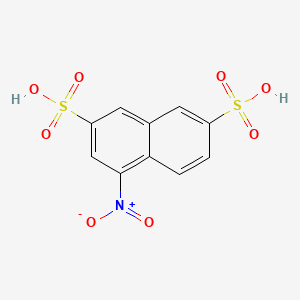
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
